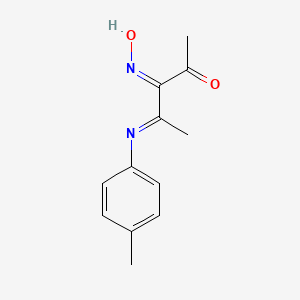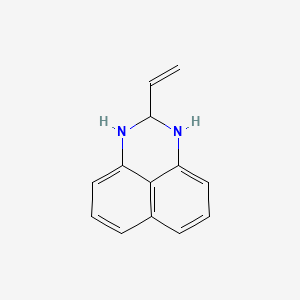
2-Ethenyl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. It is a derivative of perimidine, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a tricyclic system with two nitrogen atoms, making it a fascinating subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.
Applications De Recherche Scientifique
2-Ethenyl-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
2-Ethenyl-2,3-dihydro-1H-perimidine can be compared with other perimidine derivatives, such as 2-phenyl-2,3-dihydro-1H-perimidine and 2-aryl-2,3-dihydro-1H-perimidine . These compounds share similar tricyclic structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique ethenyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and development.
Propriétés
Numéro CAS |
85968-07-6 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-ethenyl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2 |
Clé InChI |
BPWQSWXBWHZOTL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


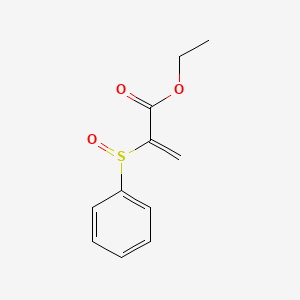
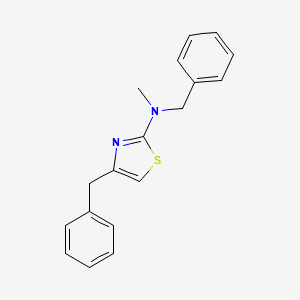
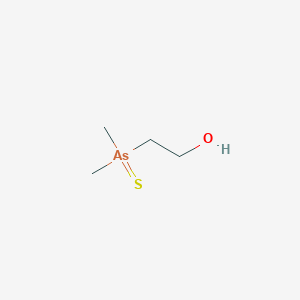
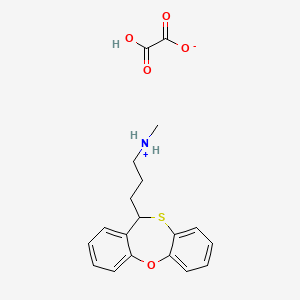
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
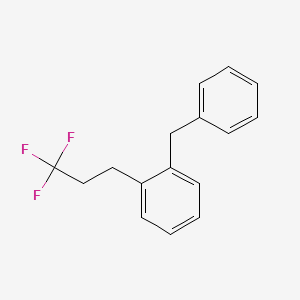
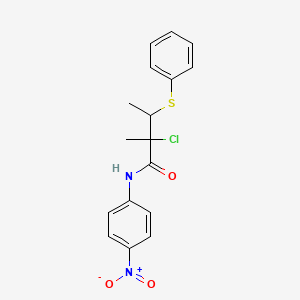
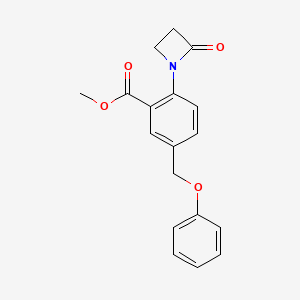

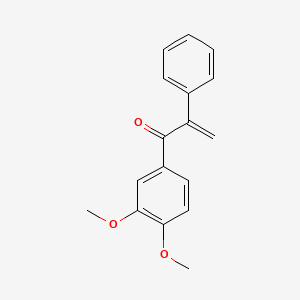
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
